molecular formula C12H11BrN2 B1293177 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine CAS No. 941294-38-8

5-Bromo-4-(3,4-dimethylphenyl)pyrimidine

Katalognummer: B1293177
CAS-Nummer: 941294-38-8
Molekulargewicht: 263.13 g/mol
InChI-Schlüssel: TYVXESWZRHOVSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine typically involves the Suzuki-Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Reactants: 4-(3,4-dimethylphenyl)pyrimidine and bromine

    Catalyst: Palladium-based catalysts

    Solvent: Industrial solvents like toluene or xylene

    Purification: Crystallization or chromatography techniques

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO)

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA)

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas

Major Products:

    Substitution Products: 4-(3,4-dimethylphenyl)pyrimidine derivatives with various functional groups

    Oxidation Products: Pyrimidine N-oxides

    Reduction Products: Dehalogenated pyrimidine derivatives

Biologische Aktivität

5-Bromo-4-(3,4-dimethylphenyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in oncology and antibacterial research. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₂H₁₁BrN₂ and features a bromine atom at the 5-position of the pyrimidine ring and a 3,4-dimethylphenyl group at the 4-position. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. Similar pyrimidine derivatives have been shown to inhibit cell growth by inducing apoptosis and disrupting cell cycle progression. For instance:

  • In vitro studies have demonstrated that related compounds can inhibit cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC₅₀ values ranging from 3 to 10 µM .
  • Mechanistic studies reveal that these compounds may induce apoptosis through pathways involving caspase activation and cell cycle arrest at the G2/M phase .

Case Studies and Research Findings

  • Antiproliferative Activity :
    • A study evaluated several pyrimidine derivatives, including this compound, against multiple human cancer cell lines. The results indicated strong cytotoxic effects with selectivity indices favoring cancer cells over normal cells .
    • Table 1 summarizes the IC₅₀ values for various derivatives:
    Compound NameIC₅₀ (µM)Cell Line
    This compound3-10MCF-7
    Related Pyrimidine Derivative A9.87HCT-116
    Related Pyrimidine Derivative B8.15MDA-MB-231
  • Mechanistic Insights :
    • Molecular docking studies suggest that the compound binds effectively to targets involved in cancer cell proliferation such as EGFR and VEGFR-2 . This binding is crucial for understanding its potential as a therapeutic agent.
    • Flow cytometry assays demonstrated that treatment with this compound significantly increased early and late apoptosis rates in MCF-7 cells, indicating its potential role in cancer therapy .

Q & A

Q. Basic: How can researchers optimize the synthesis of 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine?

Methodological Answer:
Synthesis optimization involves adjusting reaction parameters such as temperature, solvent polarity, and catalyst selection. For brominated pyrimidines, reducing agents like stannous chloride in acidic conditions (e.g., HCl) are effective for nitro group reduction, as demonstrated in analogous compounds . Recrystallization from acetonitrile can improve purity (yield ~90%) . Additionally, Claisen–Schmidt condensation and Michael addition protocols used for structurally related pyrimidines suggest that stepwise monitoring via TLC and controlling stoichiometry of arylaldehyde derivatives can enhance regioselectivity .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • 1H NMR : To confirm substituent positions and hydrogen environments. For example, aromatic protons in the 3,4-dimethylphenyl group appear as distinct multiplet signals (δ 6.91–7.20 ppm in similar systems) .
  • IR Spectroscopy : Identifies functional groups (e.g., C-Br stretches at ~550–600 cm⁻¹) and hydrogen bonding patterns .
  • X-ray Crystallography : Resolves planar pyrimidine ring geometry and intermolecular interactions (e.g., N–H···N hydrogen bonds forming supramolecular networks) .

Q. Basic: How should initial biological activity screening be designed for this compound?

Methodological Answer:
Begin with enzyme inhibition assays (e.g., kinase or protease targets) due to pyrimidine’s role in nucleotide analogs. Use fluorescence-based assays to quantify IC₅₀ values . For antimicrobial screening, follow CLSI guidelines with Gram-positive/negative bacterial strains, comparing zone-of-inhibition data against controls like ampicillin . Dose-response curves (0.1–100 µM) and cytotoxicity assays (e.g., MTT on HEK293 cells) are essential to establish selectivity indices .

Q. Advanced: How can regioselectivity challenges in electrophilic substitution reactions be addressed?

Methodological Answer:
Regioselectivity in brominated pyrimidines is influenced by electronic effects. Use DFT calculations to predict reactive sites based on electron density maps . Experimentally, directing groups (e.g., –OCH₃) can stabilize transition states. For example, in Claisen–Schmidt reactions, steric hindrance from 3,4-dimethylphenyl groups favors substitution at the 4-position over the 5-position . Monitor reaction progress with LC-MS to isolate intermediates and adjust reaction time/temperature .

Q. Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. X-ray)?

Methodological Answer:
Contradictions may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For NMR-X-ray discrepancies:

  • Perform variable-temperature NMR to detect tautomeric equilibria (e.g., enol-keto shifts) .
  • Compare solid-state (X-ray) and solution-state (NOESY) data to identify conformational changes .
  • Validate with computational methods (e.g., Gaussian DFT) to simulate spectra under both conditions .

Q. Advanced: What methodologies assess adsorption behavior on environmental surfaces?

Methodological Answer:
Use microspectroscopic imaging (e.g., AFM-IR) to study adsorption on indoor surfaces like silica or cellulose. Controlled humidity chambers simulate real-world conditions, while QCM-D quantifies mass uptake . Surface reactivity with oxidants (e.g., ozone) can be tracked via FTIR to identify degradation products .

Q. Advanced: How to elucidate reaction mechanisms in cross-coupling reactions?

Methodological Answer:
Mechanistic studies require:

  • Isotopic Labeling : Use deuterated reagents to trace proton transfer steps in Suzuki-Miyaura couplings .
  • Kinetic Isotope Effects (KIE) : Compare rates with C–Br vs. C–D bonds to identify rate-determining steps .
  • In Situ Monitoring : Operando Raman spectroscopy tracks intermediate species (e.g., Pd(0) complexes) during catalysis .

Q. Advanced: What protocols evaluate environmental stability and degradation pathways?

Methodological Answer:

  • Photolysis Studies : Expose the compound to UV-Vis light (λ = 254–365 nm) in aqueous/organic solvents; analyze degradation via HPLC-MS to identify brominated byproducts .
  • Hydrolytic Stability : Incubate at pH 2–12 (37°C, 24–72 hrs) and monitor half-life using UV spectroscopy (λmax ~270 nm for pyrimidines) .

Q. Advanced: How can computational modeling predict biological target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with protein databases (e.g., PDB ID 1ATP for kinases) to identify binding poses. Validate with MM-GBSA free-energy calculations .
  • QSAR Models : Train on pyrimidine derivatives’ IC₅₀ data to correlate substituent effects (e.g., Hammett σ values) with activity .

Q. Advanced: What strategies mitigate batch-to-batch variability in lab-scale synthesis?

Methodological Answer:

  • DoE (Design of Experiments) : Apply factorial design to optimize variables (e.g., catalyst loading, solvent ratio) .
  • In-Line Analytics : Implement PAT tools (e.g., ReactIR) for real-time feedback on reaction completion .
  • Strict Purification Protocols : Standardize recrystallization solvents (e.g., acetonitrile) and drying conditions (vacuum, 40°C) to ensure consistent purity ≥95% .

Eigenschaften

IUPAC Name

5-bromo-4-(3,4-dimethylphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c1-8-3-4-10(5-9(8)2)12-11(13)6-14-7-15-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVXESWZRHOVSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC=NC=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650013
Record name 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-38-8
Record name 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.